5-Chloro-2-nitrophenylboronic acid

Overview

Description

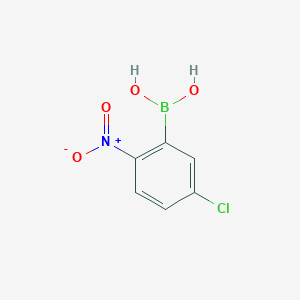

5-Chloro-2-nitrophenylboronic acid is a derivative of phenylboronic acid, a compound used in organic synthesis of various pharmaceutical goods . It has a molecular weight of 201.37 and its IUPAC name is this compound .

Molecular Structure Analysis

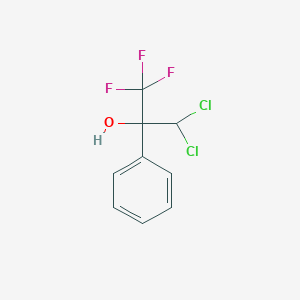

The molecular formula of this compound is C6H5BClNO4 . The InChI code is 1S/C6H5BClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H .Physical And Chemical Properties Analysis

The physical form of this compound is solid and it should be stored in an inert atmosphere at 2-8°C . Unfortunately, specific properties like boiling point, melting point, and density are not available .Scientific Research Applications

Detection of Hydrogen Peroxide in Foods

Nitrophenylboronic acids, including compounds similar to 5-Chloro-2-nitrophenylboronic acid, are used as chemoselective probes for detecting hydrogen peroxide in foods and agricultural products. Hydrogen peroxide is commonly used in the food processing industry as a bleaching and sterilizing agent. The novel nonenzymatic colorimetric method developed using nitrophenylboronic acids reacts with hydrogen peroxide under alkaline conditions to produce yellow nitrophenolates, which are detectable by their absorption at 405 nm. This method has been successfully applied to samples like dried bean curds and disposable chopsticks, demonstrating its potential in the food and agricultural industries (Lu et al., 2011).

Synthesis of Antiparasitic Compounds

This compound is utilized in the synthesis of antiparasitic compounds. For instance, 5-aryl-1-methyl-4-nitroimidazoles, synthesized through Suzuki coupling reactions involving arylboronic acids, have shown potent antiparasitic activity against pathogens like Entamoeba histolytica and Giardia intestinalis. These compounds, including derivatives synthesized using similar boronic acids, exhibit significant lethal activity, suggesting their potential in developing new antiparasitic treatments (Saadeh et al., 2009).

Development of Aryltellurium Compounds

Research involving arylboronic acids has led to the creation of aryltellurium compounds from arylboronic acids treated with tellurium tetrachloride. This process generates substituted aryltellurium trichlorides, which are then reduced to diaryl ditellurides. These compounds have potential applications in various fields due to their unique chemical properties (Clark et al., 2002).

Fluorescence Quenching in Boronic Acid Derivatives

The study of fluorescence quenching in boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, provides insights into their chemical behavior and potential applications in sensing technologies. The investigation into their quenching mechanisms under different conditions helps understand their interactions and potential use in developing fluorescence-based sensors and assays (Geethanjali et al., 2015).

Mechanism of Action

Target of Action

5-Chloro-2-nitrophenylboronic Acid is a derivative of Phenylboronic Acid . Phenylboronic Acid and its derivatives are commonly used in organic synthesis of various pharmaceutical goods . .

Mode of Action

Boronic acids, including phenylboronic acid derivatives, are known to be used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium in a process called transmetalation .

Biochemical Pathways

As a boronic acid, it is likely involved in carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling . This reaction is widely applied in organic synthesis, including the synthesis of various pharmaceuticals .

Pharmacokinetics

The compound’s storage conditions suggest that it is stable in an inert atmosphere at 2-8°c .

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . .

Safety and Hazards

The safety information for 5-Chloro-2-nitrophenylboronic acid includes hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Boronic acids, including 5-Chloro-2-nitrophenylboronic acid, have been gaining interest in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . This suggests promising future directions for the study and application of this compound.

Relevant Papers The relevant papers for this compound can be found in the references provided . These papers provide more detailed information about the compound and its potential applications.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-nitrophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds in organic synthesis . The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium center . This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable reagent in synthetic chemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documentedThis compound may potentially affect cellular metabolism by interacting with enzymes involved in metabolic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction . The boronic acid group binds to the palladium center, facilitating the transfer of the organic group to the palladium, which then undergoes oxidative addition and reductive elimination to form the new carbon-carbon bond . This mechanism is crucial for the compound’s role in organic synthesis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard storage conditions (2-8°C) but may degrade over time if exposed to higher temperatures or moisture

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction . These interactions are crucial for the efficient formation of carbon-carbon bonds, highlighting the importance of this compound in synthetic chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Boronic acids are known to interact with transporters and binding proteins that facilitate their movement within biological systems

properties

IUPAC Name |

(5-chloro-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURYLRLRXKALOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436774 | |

| Record name | 5-Chloro-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

532924-25-7 | |

| Record name | 5-Chloro-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)

![Tert-butyl N-[2-[2-[2-[(4-sulfamoylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B1365037.png)